molecular formula C19H23NO2S B5604321 4-benzyl-1-(benzylsulfonyl)piperidine

4-benzyl-1-(benzylsulfonyl)piperidine

Cat. No.: B5604321
M. Wt: 329.5 g/mol
InChI Key: PDMZUNUOSXPLPU-UHFFFAOYSA-N
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Description

4-benzyl-1-(benzylsulfonyl)piperidine is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14495015 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

Novel Piperidine Derivatives 4-benzyl-1-(benzylsulfonyl)piperidine derivatives demonstrate significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential for treating conditions like dementia. For instance, a derivative identified as compound 21 showed remarkable inhibition of AChE, with an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). It significantly increased acetylcholine content in specific brain regions of rats, showing promise as an antidementia agent (Sugimoto et al., 1990).

Radioiodination for Sigma-1 Receptor Ligands

Radioiodination Techniques 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivatives, functioning as sigma-1 receptor ligands, were successfully radioiodinated through nucleophilic substitution reactions. The process involved isotopic and non-isotopic exchange reactions, offering insights into the radiochemical yields and specific activities of the synthesized compounds, potentially beneficial in the field of radiopharmacy or molecular imaging (Sadeghzadeh et al., 2014).

Solid-Phase Synthesis of Piperidin-4-one Derivatives

Polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone This study highlights a method for creating 2-substituted-piperidin-4-one derivatives on solid support. Utilizing polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor, this approach provides an efficient pathway for synthesizing substituted divinyl ketones, integral in the heterocyclization reaction with amines. The resin was released in a recyclable sulfinate form, showcasing potential in the field of synthetic organic chemistry (Barco et al., 1998).

Properties

IUPAC Name

4-benzyl-1-benzylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-23(22,16-19-9-5-2-6-10-19)20-13-11-18(12-14-20)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUNUOSXPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.